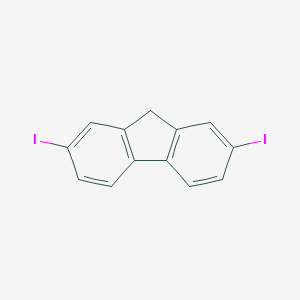

2,7-Diiodo-9H-fluorene

Descripción general

Descripción

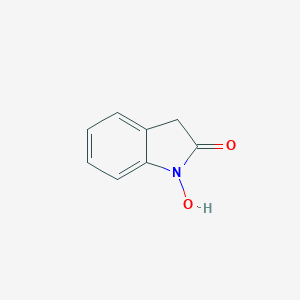

The compound 2,7-Diiodo-9H-fluorene is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with two iodine atoms substituted at the 2 and 7 positions. Fluorene derivatives are of significant interest in materials science due to their optical properties and potential applications in organic electronics and photonics.

Synthesis Analysis

The synthesis of fluorene derivatives can be achieved through various methods. For instance, 9,9-disubstituted fluorenes can be synthesized from 2-iodobiphenyls and α-diazoesters using a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence . This method provides a straightforward approach to creating a wide range of fluorene derivatives, potentially including 2,7-diiodo-9H-fluorene. Additionally, the synthesis of 2,7-dibromo-4-amino-9H-fluorene involves bromination, nitration, and reduction of 9H-fluorene, which could be adapted for the synthesis of 2,7-diiodo-9H-fluorene by substituting the bromine with iodine .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be complex, with the potential for different phases and crystal structures. For example, poly(9,9-di-n-hexyl-2,7-fluorene) exhibits four different phases, including a mesomorphic beta phase and two crystalline forms, alpha and alpha', with monoclinic and triclinic unit cell structures, respectively . These findings could provide insights into the structural behavior of 2,7-diiodo-9H-fluorene, although specific studies on this compound would be required for a detailed understanding.

Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions, including cycloadditions and cyclodimerizations. For instance, benz[c]indeno[2,1-a]fluorene, a related compound, undergoes cycloadditions with oxygen and dichlorodicyano-p-benzoquinone at specific positions on the molecule due to steric protection by mesityl groups . These types of reactions could potentially be applicable to 2,7-diiodo-9H-fluorene, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For example, the optical properties of 2,7-dibromo-4-amino-9H-fluorene show maximum absorption and emission wavelengths in the UV-visible spectrum, with a low optical band gap of 2.66 eV . Similarly, the synthesis of conjugated 2,7-substituted fluorenones results in compounds with significant fluorescence properties, emitting blue light with high quantum yield . These properties are crucial for applications in optoelectronic devices and could be relevant to the characteristics of 2,7-diiodo-9H-fluorene.

Aplicaciones Científicas De Investigación

-

Semiconductor Material in Light Emitting Devices

- Field : Material Science and Electronics

- Application : 2,7-Diiodo-9,9-dioctyl-9H-fluorene (F8) is a semiconductor material that emits light when excited by an electron . It is used in devices like light emitting diodes (LEDs), organic light emitting diodes (OLEDs), and photodetectors .

- Results : The quantum efficiency of F8 is high as it has a low turn-on voltage and high quantum yield .

-

Precursor for Polyfluorenes

- Field : Polymer Chemistry

- Application : One of the main areas of research involving 2,7-Diiodo-9,9-dioctyl-9H-fluorene is its use as a precursor for the synthesis of polyfluorenes. Polyfluorenes are a class of conjugated polymers known for their interesting optical and electronic properties.

- Results : The resulting polyfluorenes exhibit interesting optical and electronic properties, making them useful in a variety of applications.

-

Organic Electronics

- Field : Electronics

- Application : 2,7-Diiodo-9,9-dioctyl-9H-fluorene is used in the field of organic electronics. Organic electronics use organic materials (carbon-based) to create electronic devices. This compound’s unique properties make it suitable for this application.

- Method : The compound is used in the fabrication of electronic devices. The exact method of application or experimental procedures would depend on the specific device being manufactured.

- Results : The use of this compound in organic electronics can lead to devices with unique properties, such as flexibility, which is not typically seen in traditional electronics.

-

Photovoltaics

- Field : Renewable Energy

- Application : 2,7-Diiodo-9,9-dioctyl-9H-fluorene can be used in polymer solar cells to harvest energy from sunlight . This is part of the broader field of photovoltaics, which involves converting light into electricity .

- Method : The compound is used in the active layer of a solar cell, where it absorbs light and generates charge carriers. These charge carriers are then collected at the electrodes, generating an electric current .

- Results : The use of this compound in solar cells can improve their efficiency and stability .

-

Organic Photovoltaics

- Field : Renewable Energy

- Application : 2,7-Diiodo-9,9-dioctyl-9H-fluorene can be used in organic photovoltaics . Organic photovoltaics are a type of solar cell that uses organic materials (carbon-based) to convert light into electricity .

- Method : The compound is used in the active layer of a solar cell, where it absorbs light and generates charge carriers. These charge carriers are then collected at the electrodes, generating an electric current .

- Results : The use of this compound in organic photovoltaics can improve their efficiency and stability .

-

Semiconductors

- Field : Electronics

- Application : 2,7-Diiodo-9,9-dioctyl-9H-fluorene is used in the field of semiconductors. Semiconductors are materials that have properties between conductors and insulators. This compound’s unique properties make it suitable for this application.

- Method : The compound is used in the fabrication of electronic devices. The exact method of application or experimental procedures would depend on the specific device being manufactured.

- Results : The use of this compound in semiconductors can lead to devices with unique properties, such as high efficiency and stability.

Direcciones Futuras

“2,7-Diiodo-9H-fluorene” has potential implications in several fields of research and industry, including organic electronics, optoelectronics, and sensing.

Relevant Papers

There are several papers relevant to “2,7-Diiodo-9H-fluorene”. For instance, one paper discusses the use of fluorene derivatives in the pharmaceutical industry to synthesize anti-tumor and sympathetic nerve inhibitors . Another paper highlights the potential of “2,7-Diiodo-9H-fluorene” in organic electronics, optoelectronics, and sensing.

Propiedades

IUPAC Name |

2,7-diiodo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGCTPMBCOCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348296 | |

| Record name | 2,7-Diiodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diiodo-9H-fluorene | |

CAS RN |

16218-28-3 | |

| Record name | 2,7-Diiodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.